N-({4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl}carbamothioyl)pyridine-3-carboxamide
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Overview
Description
1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA involves multiple steps. One common synthetic route includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification using column chromatography . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA involves its interaction with biological targets. The compound can cross cellular membranes due to its mesoionic nature and interact strongly with biological targets, leading to various biological effects . The molecular targets and pathways involved in its action include inhibition of specific enzymes and disruption of cellular processes essential for microbial survival or cancer cell proliferation .
Comparison with Similar Compounds
1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA is unique compared to other thiadiazole derivatives due to its specific structure and functional groups. Similar compounds include:
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,4-Thiadiazole derivatives: Studied for their antiviral and anti-inflammatory properties.
1,2,5-Thiadiazole derivatives: Investigated for their potential use in developing new pharmaceuticals.
Properties
Molecular Formula |
C16H14N6O4S3 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14N6O4S3/c1-26-15-13(20-28-21-15)22-29(24,25)12-6-4-11(5-7-12)18-16(27)19-14(23)10-3-2-8-17-9-10/h2-9H,1H3,(H,20,22)(H2,18,19,23,27) |
InChI Key |
CVXZZNKCWANTLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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